molecular formula C9H13FN2 B13036469 2-(1-Aminopropyl)-4-fluoroaniline2hcl

2-(1-Aminopropyl)-4-fluoroaniline2hcl

Cat. No.: B13036469
M. Wt: 168.21 g/mol
InChI Key: IWKHCLIXVYUVOY-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)-4-fluoroaniline2hcl is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a fluorinated aniline ring. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-fluoroaniline2hcl typically involves a multi-step process:

    Starting Material: The synthesis begins with 4-fluoroaniline.

    Alkylation: The 4-fluoroaniline undergoes alkylation with 1-bromopropane in the presence of a base such as potassium carbonate to form 2-(1-bromopropyl)-4-fluoroaniline.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group, resulting in 2-(1-Aminopropyl)-4-fluoroaniline.

    Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4-fluoroaniline2hcl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines with different oxidation states.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(1-Aminopropyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-4-fluoroaniline2hcl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aniline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: Similar in structure but contains an imidazole ring instead of an aniline ring.

    1-Aminopropyl-3-methylimidazolium tetrafluoroborate: An ionic liquid with similar functional groups but different applications.

Uniqueness

2-(1-Aminopropyl)-4-fluoroaniline2hcl is unique due to the presence of both an amino group and a fluorinated aniline ring, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and usability in various applications.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

2-(1-aminopropyl)-4-fluoroaniline

InChI

InChI=1S/C9H13FN2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8H,2,11-12H2,1H3

InChI Key

IWKHCLIXVYUVOY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)N)N

Origin of Product

United States

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